![molecular formula C13H17NO2 B069625 4-(Piperidin-1-ylmethyl)benzoic acid CAS No. 159691-33-5](/img/structure/B69625.png)
4-(Piperidin-1-ylmethyl)benzoic acid
Overview
Description
4-(Piperidin-1-ylmethyl)benzoic acid is a compound that has a molecular weight of 219.28 . It is a piperidine compound used for biochemical research .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.28 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
4-(Piperidin-1-ylmethyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as polymers and dyes. It has also been used as a catalyst for oxidation and condensation reactions. In addition, this compound has been investigated for its potential use as a biocompatible material for medical applications.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)benzoic acid is not fully understood. It is believed that the compound acts as an acid catalyst, which helps to facilitate the reaction between piperidine and benzoic acid. In addition, this compound may act as an electron acceptor in certain reactions, which helps to stabilize the products of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can act as an antioxidant and has been shown to have anti-inflammatory properties in animal models. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Piperidin-1-ylmethyl)benzoic acid in laboratory experiments is its low cost and availability. In addition, this compound is relatively easy to work with and can be used in a variety of reactions. However, the compound is not very stable and may decompose over time. In addition, this compound is sensitive to light and heat and should be stored in a cool, dark place.
Future Directions
There are a number of possible future directions for research into 4-(Piperidin-1-ylmethyl)benzoic acid. These include further investigation into its mechanism of action, its potential use as a biocompatible material for medical applications, and its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into the potential toxicity of this compound and its effects on the environment. Finally, further research could be conducted into the potential use of this compound as a catalyst for organic synthesis.
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCMTVMMFUIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360247 | |
Record name | 4-(piperidin-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159691-33-5 | |
Record name | 4-(piperidin-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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